ARS-853 was developed as a model compound in the context of KRAS G12C inhibitors, characterized by its reactive acrylamide moieties. It is classified as a small molecule drug and falls under the category of covalent inhibitors due to its mechanism of forming irreversible bonds with target proteins. The compound has been extensively studied for its biochemical properties and cellular effects, demonstrating significant improvements over earlier compounds in terms of potency and selectivity .
The synthesis of ARS-853 involves several key steps that focus on creating the acrylamide functional group essential for its reactivity with cysteine residues in KRAS G12C. The synthetic route typically includes:
The synthetic process has been refined to improve yields and reduce by-products, making it suitable for large-scale production .
The molecular structure of ARS-853 features a central acrylamide group that is crucial for its interaction with KRAS G12C. Key structural components include:
High-resolution crystal structures have confirmed that ARS-853 binds covalently to the C12 residue of KRAS G12C, inducing conformational changes that render the protein inactive .
ARS-853 undergoes a specific chemical reaction known as Michael addition, where the sulfur atom of cysteine attacks the electrophilic carbon of the acrylamide group. This reaction is characterized by:
The reaction kinetics reveal that ARS-853 effectively inhibits nucleotide exchange processes critical for KRAS function.
The mechanism by which ARS-853 exerts its inhibitory effects involves several steps:
Experimental data indicate that this binding results in decreased nucleotide release rates, further confirming its role as an inhibitor .
ARS-853 possesses distinct physical and chemical properties that facilitate its function as an inhibitor:
These properties are critical for ensuring effective delivery and action within biological systems .
ARS-853 has significant implications for cancer research and therapeutic development:
The RAS family of proteins, particularly KRAS, represents the most frequently mutated oncogenes in human cancers, implicated in approximately 30% of all malignancies. For nearly four decades, KRAS was deemed "undruggable" due to three intrinsic biochemical challenges:
The therapeutic breakthrough for KRAS(G12C) began with a 2013 discovery by Shokat and colleagues, leveraging cysteine-directed covalent chemistry [2] [8]:
Table 1: Evolution of Covalent KRAS(G12C) Inhibitors
Compound | Key Feature | Discovery Significance |
---|---|---|
Early Probes | Disulfide-based electrophiles | Validated S-IIP as a druggable site |
ARS-853 | GDP-state selective inhibitor | Demonstrated nucleotide cycling in KRAS(G12C) |
Sotorasib (AMG510) | First FDA-approved inhibitor (2021) | Clinical proof-of-concept in NSCLC |
Adagrasib (MRTX849) | CNS-penetrant inhibitor | Activity in brain metastases and combinations |
ARS-853 (CAS# 1629268-00-3) is a foundational research compound that validated critical biological principles for targeting KRAS(G12C):
Table 2: Cellular Signaling Effects of ARS-853 in KRAS(G12C) Models
Effector Pathway | Target Protein | Inhibition by ARS-853 | Functional Consequence |
---|---|---|---|
MAPK Signaling | pMEK/pERK | >90% reduction | G1 cell-cycle arrest |
PI3K Signaling | pAKT | ~70% reduction | Loss of survival signaling |
Cell-Cycle Regulators | Cyclin D1, p27 | Downregulation/Upregulation | Apoptosis induction |
ARS-853’s biochemical characterization directly enabled second-generation inhibitors with improved potency (e.g., sotorasib) and pharmacokinetics. It remains a critical tool compound for studying KRAS(G12C) nucleotide cycling, inhibitor residence time, and combination therapies [4] [8] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0